An In-depth Technical Guide to the Chemical Properties of 7-Bromohept-1-yne
An In-depth Technical Guide to the Chemical Properties of 7-Bromohept-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromohept-1-yne is a bifunctional organic compound that has garnered significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a terminal alkyne and a primary alkyl bromide, allows for orthogonal chemical modifications, making it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of 7-Bromohept-1-yne, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical and Physical Properties
7-Bromohept-1-yne is a colorless to pale yellow liquid at room temperature. While specific experimental data for some physical properties are not widely reported, its characteristics can be inferred from its structure and data for similar compounds. It is expected to be soluble in common organic solvents.[1]
Table 1: Physical and Chemical Properties of 7-Bromohept-1-yne
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Br | [2][3] |
| Molecular Weight | 175.07 g/mol | [2][3] |
| CAS Number | 81216-14-0 | [2][3] |
| IUPAC Name | 7-bromohept-1-yne | [2] |
| Appearance | Liquid | |
| Boiling Point | 27 °C at 1 mmHg (for 7-Bromo-1-heptene) | [4][5][6][7][8] |
| Density | 1.162 g/mL at 25 °C (for 7-Bromo-1-heptene) | [4][5] |
| Solubility | Soluble in nonpolar organic solvents. Slightly soluble in water (for 7-Bromo-1-heptene). | [8][9] |
Note: Boiling point and density data are for the related compound 7-Bromo-1-heptene and should be considered as an estimate for 7-Bromohept-1-yne.
Spectroscopic Data
The structural features of 7-Bromohept-1-yne give rise to characteristic signals in various spectroscopic analyses.
Table 2: Spectroscopic Data of 7-Bromohept-1-yne
| Technique | Characteristic Peaks |
| ¹H NMR | δ ~3.4 ppm (t, 2H, CH₂Br), ~2.2 ppm (td, 2H, C≡C-CH₂), ~1.9 ppm (t, 1H, C≡CH), 1.4-1.6 ppm (m, 4H, alkyl chain) |
| ¹³C NMR | δ ~84 ppm (C≡CH), ~68 ppm (C≡CH), ~33 ppm (CH₂Br), ~32, 28, 18 ppm (alkyl chain carbons) |
| IR (Infrared) | ~3300 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch, weak), ~650 cm⁻¹ (C-Br stretch) |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z 174/176 (due to bromine isotopes) |
Experimental Protocols
Synthesis of 7-Bromohept-1-yne
A common method for the synthesis of 7-bromohept-1-yne involves a multi-step process starting from a readily available cyclic ether, such as tetrahydrofuran (THF). The following is a representative protocol based on a patented method.[10]
Step 1: Ring Opening of Tetrahydrofuran
-
To a solution of tetrahydrofuran, add 48% hydrobromic acid aqueous solution dropwise at a controlled temperature of -5 to 5 °C.
-
After the addition is complete, the reaction mixture is warmed to 75-85 °C and stirred for 1-2 hours.
-
The mixture is then cooled to -3 to 3 °C and neutralized with a solution of sodium bicarbonate.
-
The product, 4-bromobutan-1-ol, is extracted with an organic solvent.
Step 2: Hydroxyl Group Protection
-
The extracted 4-bromobutan-1-ol is dissolved in dichloromethane.
-
A catalytic amount of p-toluenesulfonic acid and 3,4-dihydropyran are added to protect the hydroxyl group as a tetrahydropyranyl (THP) ether.
Step 3: Coupling Reaction
-
The protected 4-bromobutan-1-ol is reacted with propargylmagnesium bromide (a Grignard reagent) in an ether solvent like THF to form the carbon chain.
Step 4: Deprotection
-
The THP protecting group is removed by treating the product from the previous step with a catalytic amount of p-toluenesulfonic acid in methanol.
Step 5: Substitution Reaction
-
The resulting alcohol is converted to the final product, 7-bromohept-1-yne, by reaction with a brominating agent, such as phosphorus tribromide, in an organic solvent like N,N-dimethylformamide.
Purification: The final product is purified by distillation under reduced pressure.
Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Bromohept-1-yne | C7H11Br | CID 13267101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-bromohept-1-yne | 81216-14-0 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 7-Bromo-1-heptene = 97 4117-09-3 [sigmaaldrich.com]
- 6. 7-bromo-1-heptene | 4117-09-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 7-Bromo-1-heptene | 4117-09-3 [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. CN102675036A - Method for preparing 7-bromine-1-heptylene - Google Patents [patents.google.com]
